molecular formula C7H11NO3 B13980066 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione CAS No. 84729-45-3

3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione

Katalognummer: B13980066
CAS-Nummer: 84729-45-3
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: BRMNGRDILHHYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms The presence of substituents on the carbon atoms of the ring can significantly alter the chemical and physical properties of these compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione typically involves the condensation of amino alcohols with aldehydes or ketones. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazolidine ring. For example, the reaction between 3-methyl-2-amino-2-propanol and an appropriate aldehyde or ketone can yield the desired oxazolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the substituents. The pathways involved may include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-propan-2-yl-oxazolidine-2,4-dione: This compound is unique due to its specific substituents, which confer distinct chemical and physical properties.

    3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another oxazolidine derivative with different substituents, leading to variations in reactivity and applications.

    3-(3,5-Dichlorophenyl)-5-methyl-5-(oxiran-2-yl)-1,3-oxazolidine-2,4-dione: A compound with additional functional groups that may enhance its biological activity.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and potential applications. The presence of the methyl and propan-2-yl groups can affect the compound’s stability, solubility, and interaction with other molecules.

Eigenschaften

CAS-Nummer

84729-45-3

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

3-methyl-5-propan-2-yl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H11NO3/c1-4(2)5-6(9)8(3)7(10)11-5/h4-5H,1-3H3

InChI-Schlüssel

BRMNGRDILHHYBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(=O)N(C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.